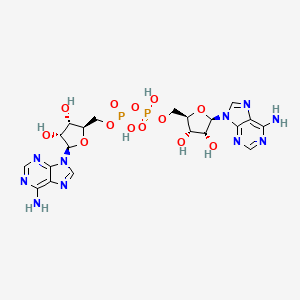
Diadenosine 5',5'-diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diadenosine 5',5'-diphosphate is a diadenosyl diphosphate having two 5'-adenosyl residues attached at the P(1)- and P(2)-positions of the diphosphate. It is a conjugate acid of a P(1),P(2)-bis(5'-adenosyl) diphosphate(2-).
Aplicaciones Científicas De Investigación
Cellular Signaling
Diadenosine 5',5'-diphosphate plays a crucial role in cellular signaling pathways. It is involved in the regulation of various physiological processes, including:
- Inhibition of DNA Replication: Ap2A has been identified as an important factor in the DNA damage response. It inhibits the initiation of DNA replication, thereby preventing the replication of damaged DNA. This function is particularly significant in cellular contexts where DNA integrity is compromised, such as during stress or damage responses .
- Regulation of Platelet Aggregation: Research indicates that Ap2A acts as a potent inhibitor of ADP-stimulated platelet aggregation. It competes with ADP for binding to its receptors on platelets, thus influencing blood coagulation processes . This property makes it a candidate for therapeutic applications in managing thrombotic disorders.
Physiological Roles in Cardiac Tissue
Studies have shown that diadenosine polyphosphates, including Ap2A, are present in human cardiac tissues. They play vital roles in cardiovascular physiology by modulating vascular tone and influencing myocardial contractility. For instance:
- Cardiac Muscle Function: Ap2A can affect the open probability of ryanodine receptors in cardiac muscle cells, enhancing calcium release and influencing muscle contraction dynamics . This interaction may have implications for understanding cardiac function and developing treatments for heart diseases.
Developmental Biology
Ap2A has been detected in various biological systems, including developing embryos of organisms such as brine shrimp. Its concentration increases significantly during the initiation of DNA synthesis, suggesting a role in developmental processes . This aspect highlights its potential importance in studies related to embryology and developmental biology.
Therapeutic Applications
Given its biological activities, this compound has potential therapeutic applications:
- Antithrombotic Agent: Due to its ability to inhibit platelet aggregation, Ap2A could be explored as an antithrombotic agent. Its mechanism of action could provide a novel approach to preventing unwanted clot formation without significantly affecting normal hemostasis.
- Cancer Research: The inhibition of DNA replication by Ap2A suggests potential applications in cancer therapy. By targeting cancer cells' ability to replicate damaged DNA, Ap2A could serve as a basis for developing new chemotherapeutic strategies .
Table: Summary of Key Findings on this compound
Propiedades
Fórmula molecular |
C20H26N10O13P2 |
|---|---|
Peso molecular |
676.4 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C20H26N10O13P2/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(41-19)1-39-44(35,36)43-45(37,38)40-2-8-12(32)14(34)20(42-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
Clave InChI |
AKDJDUXNKGWGAZ-XPWFQUROSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















